1-(4-Iodophenyl)cyclopentanamine hydrochloride
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Overview
Description
1-(4-Iodophenyl)cyclopentanamine hydrochloride is a chemical compound with the molecular formula C11H14IN. It is a derivative of cyclopentanamine, where an iodine atom is substituted at the para position of the phenyl ring.
Preparation Methods
The synthesis of 1-(4-Iodophenyl)cyclopentanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanamine and 4-iodobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Iodophenyl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Iodophenyl)cyclopentanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities .
Comparison with Similar Compounds
1-(4-Iodophenyl)cyclopentanamine hydrochloride can be compared with other similar compounds, such as:
Cyclopentamine: A sympathomimetic alkylamine with vasoconstrictor properties.
Propylhexedrine: A cyclohexyl analog with stimulant properties.
Methamphetamine: An aromatic molecule with potent stimulant effects.
The uniqueness of this compound lies in its specific structural features and the presence of the iodine atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15ClIN |
---|---|
Molecular Weight |
323.60 g/mol |
IUPAC Name |
1-(4-iodophenyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14IN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H |
InChI Key |
WQEHDQLFSNPFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)I)N.Cl |
Origin of Product |
United States |
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